N'-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-6-methylpyrazine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazine derivatives.
Scientific Research Applications
N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-methylpyrazine: A precursor in the synthesis of N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide.
N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Other Pyrazine Derivatives: Compounds with similar structures and functional groups.
Uniqueness
N’-(3-Cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61267-72-9 |
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Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N'-(3-cyano-6-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11N5/c1-7-5-11-8(4-10)9(13-7)12-6-14(2)3/h5-6H,1-3H3 |
InChI Key |
HJRIOXLRTMEGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N=CN(C)C)C#N |
Origin of Product |
United States |
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